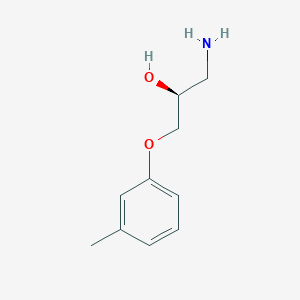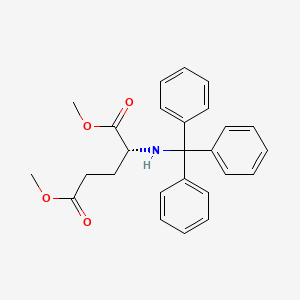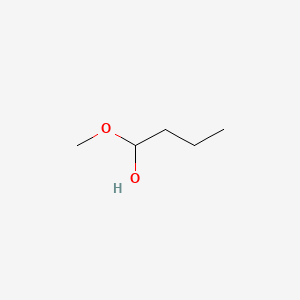
2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino group and a methylphenoxy group attached to a propanol backbone. The (2S) configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- typically involves the reaction of 3-methylphenol with epichlorohydrin to form 3-(3-methylphenoxy)-1,2-epoxypropane. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or crystallization to remove any impurities.
化学反应分析
Types of Reactions
2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction can produce secondary amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学研究应用
2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The (2S) configuration plays a crucial role in its binding affinity and activity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the target enzyme. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.
相似化合物的比较
Similar Compounds
2-Propanol, 1-amino-3-(4-methylphenoxy)-, (2S)-: Similar structure but with a different position of the methyl group on the phenoxy ring.
2-Propanol, 1-amino-3-(3-chlorophenoxy)-, (2S)-: Similar structure but with a chlorine atom instead of a methyl group.
2-Propanol, 1-amino-3-(3-methoxyphenoxy)-, (2S)-: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
The uniqueness of 2-Propanol, 1-amino-3-(3-methylphenoxy)-, (2S)- lies in its specific stereochemistry and the presence of the methylphenoxy group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
189244-67-5 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC 名称 |
(2S)-1-amino-3-(3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-8-3-2-4-10(5-8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3/t9-/m0/s1 |
InChI 键 |
NUEKYLDQIOYNLD-VIFPVBQESA-N |
手性 SMILES |
CC1=CC(=CC=C1)OC[C@H](CN)O |
规范 SMILES |
CC1=CC(=CC=C1)OCC(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)

![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)


![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)


![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)

